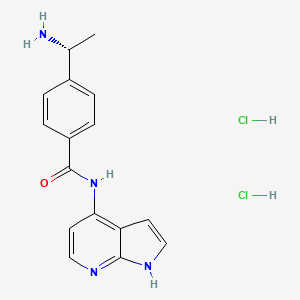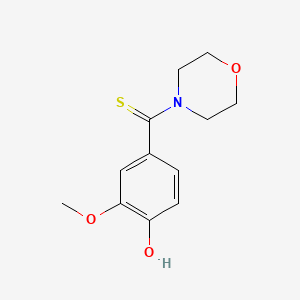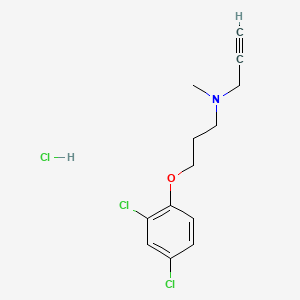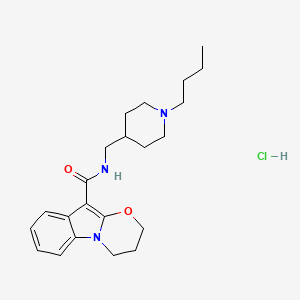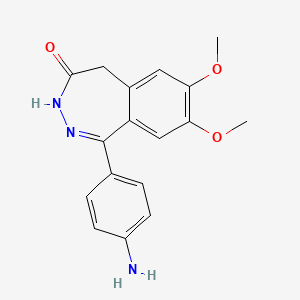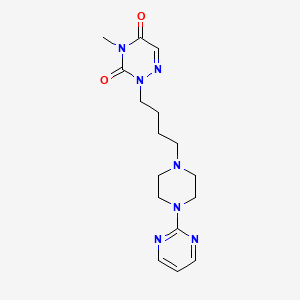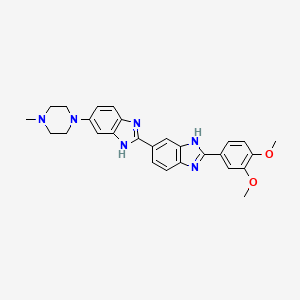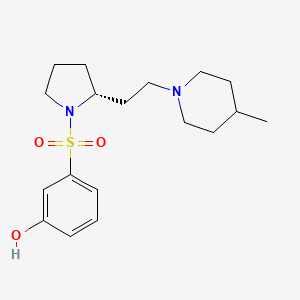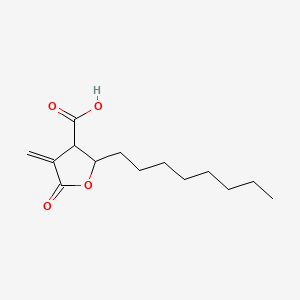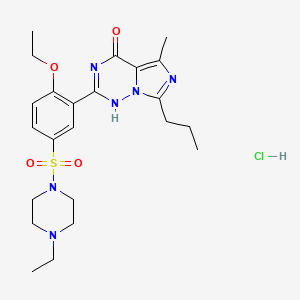![molecular formula C17H18ClN5NaO7PS B1662292 sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate CAS No. 634207-53-7](/img/structure/B1662292.png)
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate
Overview
Description
Exchange proteins activated by cAMP (Epacs) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.1 8-pCPT-2'-O-Me-Cyclic AMP is an 8-(4-chlorophenylthio) analog of cAMP that activates Epacs (AC50 = 1.8 µM). It is a super-activator of Epacs in that it dissociates GDP from Rap1 more strongly than the natural Epac agonist, cAMP. 8-pCPT-2'-O-Me-cAMP is strongly selective for Epac over the cAMP-activated kinase PKA. It does not discriminate between Epac1 and Epac2 and is used extensively to elucidate the roles of these Rap GEFs in cell function.
Selective activator of Epac, the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2. Activates Epac1 (EC50 = 2.2 μM), but not PKA (EC50 > 10 μM). Stimulates Epac-mediated Ca2+-mediated Ca2+ release in pancreatic β-cells in vitro.
Mechanism of Action
Target of Action
The primary target of 8-CPT-2Me-cAMP, sodium salt is Epac , the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2 . Epac plays a crucial role in various cellular processes, including cell adhesion, secretion, and gene expression .
Mode of Action
8-CPT-2Me-cAMP, sodium salt selectively activates Epac . The compound stimulates Epac-mediated Ca2+ release in pancreatic β-cells . This activation of Epac leads to the activation of Rap1, a small GTPase involved in signal transduction .
Biochemical Pathways
The activation of Epac by 8-CPT-2Me-cAMP, sodium salt affects several biochemical pathways. It stimulates the release of calcium ions, which can trigger various downstream effects, including the activation of other proteins and the initiation of specific cellular responses .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.
Result of Action
The activation of Epac and the subsequent release of calcium ions can have various effects at the molecular and cellular levels. For instance, it has been shown to stimulate cell adhesion to laminin . In pancreatic β-cells, the compound triggers the release of calcium ions, which can affect insulin secretion .
Biochemical Analysis
Biochemical Properties
8-CPT-2Me-cAMP, sodium salt plays a significant role in biochemical reactions. It activates EPAC1, but not Protein Kinase A (PKA) . This compound increases Rap1 activation by EPAC1 . It interacts with light chain 2 (LC2) of the microtubule-associated protein MAP1A, enhancing this response .
Cellular Effects
In cellular processes, 8-CPT-2Me-cAMP, sodium salt has been observed to increase cell adhesion to laminin in LC2- and EPAC1-transfected cells . In Jurkat T cells, it activates Rap1, which is not affected by H-89, a PKA inhibitor .
Molecular Mechanism
The molecular mechanism of action of 8-CPT-2Me-cAMP, sodium salt involves its selective activation of EPAC . It stimulates Epac-mediated Ca2+ release in pancreatic β-cells in vitro .
Properties
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na.H2O/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);;1H2/q;+1;/p-1/t10-,12-,13-,16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSOXGMFVFZIS-IPBMGFFTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635552 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634207-53-7 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


